molecular formula C15H16N2O B13186131 2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13186131
M. Wt: 240.30 g/mol
InChI Key: LKPJFWVKYSETSJ-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one (CAS: 2060029-31-2) is a bicyclic heterocyclic compound with a pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with an ortho-methylphenyl group. Its molecular formula is C₁₆H₁₈N₂O, and it has a molecular weight of 254.33 g/mol .

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-(2-methylphenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C15H16N2O/c1-11-6-2-3-7-12(11)13-10-15(18)17-9-5-4-8-14(17)16-13/h2-3,6-7,10H,4-5,8-9H2,1H3

InChI Key

LKPJFWVKYSETSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)N3CCCCC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and subsequent functionalization . The reaction conditions often involve the use of catalysts such as Brønsted acidic ionic liquids, which are efficient and recyclable .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Aromatic Ring

Positional Isomerism: Ortho vs. Para Substitution
  • 2-(4-Methoxyphenyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 2060059-28-9) differs by having a para-methoxy group instead of an ortho-methyl group.
  • 2-Methylphenyl vs. Halogenated Derivatives : Halogenation at position 3 (e.g., 3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one) introduces electron-withdrawing effects, which could increase reactivity in substitution reactions or modify metabolic stability .
Functional Group Modifications
  • Chloromethyl Substitution: 2-(Chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride (CAS: 158.59 g/mol) replaces the methylphenyl group with a chloromethyl moiety.

Core Heterocycle Modifications

Pyrrolo vs. Pyrido Rings
  • 6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS: 2059965-92-1) replaces the pyridine ring with a pyrrole ring. This change alters the electron distribution and hydrogen-bonding capacity, which could affect solubility and target selectivity .
Saturation and Methylation

Pharmacological and Metabolic Comparisons

Antipsychotic Activity

  • Risperidone (3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) shares the pyridopyrimidinone core but incorporates a benzisoxazole-piperidine side chain. This structural difference enables high affinity for serotonin (5-HT₂A) and dopamine D₂ receptors, critical for its antipsychotic activity. In contrast, the 2-methylphenyl derivative lacks this side chain, likely rendering it inactive against these receptors .
  • Metabolism : Risperidone undergoes hydroxylation at the pyrido ring (position 9) to form 9-hydroxyrisperidone, an active metabolite. The 2-methylphenyl derivative may undergo similar oxidative metabolism, but the absence of a piperidine group could alter its metabolic pathway and half-life .

Aldose Reductase Inhibition

  • 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives with hydroxyl or catechol groups exhibit micromolar inhibition of aldose reductase (ALR2) and antioxidant activity. The 2-methylphenyl analogue lacks these polar groups, suggesting reduced ALR2 affinity but possible improved lipophilicity for central nervous system penetration .

Data Tables

Table 1: Key Structural Analogues and Properties

Compound Name Core Structure Substituents Molecular Weight Notable Activity Reference
2-(2-Methylphenyl)-4H-pyrido[...]-4-one Pyrido[1,2-a]pyrimidinone 2-(2-methylphenyl) 254.33 N/A
Risperidone Pyrido[1,2-a]pyrimidinone 2-methyl, benzisoxazole-piperidine 410.48 Antipsychotic
2-(4-Methoxyphenyl)-7-methyl-4H-pyrido[...]-4-one Pyrido[1,2-a]pyrimidinone 2-(4-methoxyphenyl), 7-methyl N/A N/A
3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidinone 3-chloro 168.58 Synthetic intermediate

Table 2: Metabolic Pathways of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound Primary Metabolic Pathway Key Metabolites Biological Impact
Risperidone Hydroxylation (position 9) 9-Hydroxyrisperidone Active metabolite
2-(2-Methylphenyl) derivative Predicted oxidation or demethylation Hydroxylated or demethylated products Potential reduced activity

Biological Activity

2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. This compound is notable for its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. The following sections will explore its chemical properties, biological activities, mechanisms of action, and relevant research findings.

Structural Information

PropertyValue
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
IUPAC Name2-(2-methylphenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
InChI KeyLKPJFWVKYSETSJ-UHFFFAOYSA-N
Canonical SMILESCC1=CC=CC=C1C2=CC(=O)N3CCCCC3=N2

Synthesis

The synthesis of 2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions including the condensation of 2-aminopyridine with an appropriate aldehyde followed by cyclization and functionalization. Industrial production methods are optimized for large-scale synthesis using continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Antimicrobial Properties

Research indicates that compounds in the pyrido[1,2-a]pyrimidine family demonstrate significant antimicrobial activity. A study focused on derivatives of this compound showed promising results against various bacterial strains. The mechanism often involves inhibition of bacterial DNA synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of 2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has been investigated in several studies. For instance:

  • Case Study 1 : A study evaluated the cytotoxic effects on human cancer cell lines (e.g., breast and lung cancer). Results indicated that the compound induced apoptosis in a dose-dependent manner through the activation of caspases .
  • Case Study 2 : Another research project demonstrated that this compound could inhibit tumor growth in xenograft models by modulating key signaling pathways involved in cell proliferation and survival .

The mechanism of action for 2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. It may act by binding to these targets and modulating their activity. For example:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis or other critical metabolic pathways.
  • Receptor Interaction : It could also bind to specific receptors on cancer cells leading to altered signaling cascades that promote cell death .

Similar Compounds

Compound NameBiological Activity
2-Phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-oneAntimicrobial
2-(4-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-oneAnticancer

These compounds share structural similarities but exhibit variations in biological activity due to differences in substitution patterns that influence their reactivity and interaction with biological targets .

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